![molecular formula C26H34N2O7 B14750434 ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a hydroxypropoxy group, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves several steps. One common method includes the reaction of 1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamine with an appropriate indole derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases due to its unique structure and functional groups.
Mecanismo De Acción
The mechanism of action of ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The indole core may also play a role in its biological activity by interacting with cellular components .
Comparación Con Compuestos Similares
Ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can be compared with similar compounds such as:
Indole derivatives: These compounds share the indole core and may have similar biological activities.
Hydroxypropoxy compounds: These compounds contain the hydroxypropoxy group and may exhibit similar chemical reactivity.
Amino alcohols: Compounds with amino and hydroxyl groups may have comparable properties and applications.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C26H34N2O7 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
ethyl 5-[3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H34N2O7/c1-4-34-25(33)24-18(3)28(19-7-5-17(2)6-8-19)23-10-9-21(11-22(23)24)35-13-20(32)12-27-26(14-29,15-30)16-31/h5-11,20,27,29-32H,4,12-16H2,1-3H3 |
Clave InChI |
JRTBBEJZMJSDQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(CO)(CO)CO)O)C3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



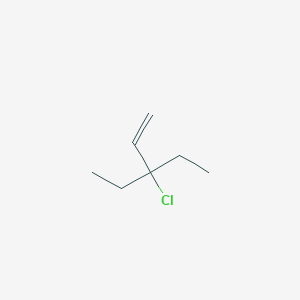

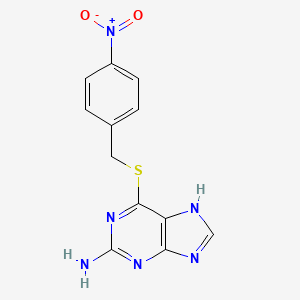
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
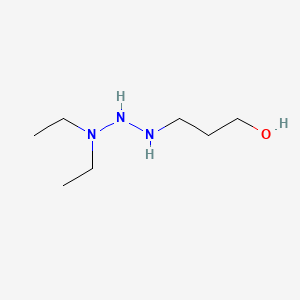
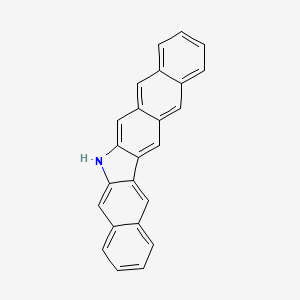
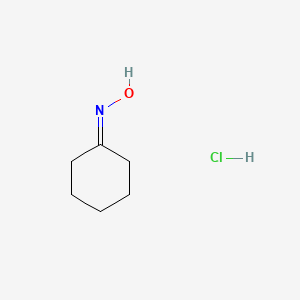
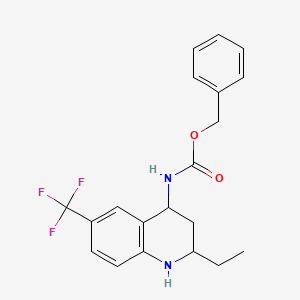

![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)

